
2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
説明
2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine is a synthetic phenethylamine derivative characterized by a 2-methoxyphenyl group attached to a central ethanamine backbone and a 4-methylpiperidin-1-yl substituent. Its molecular formula is C₁₅H₂₂N₂O, with an average molecular mass of 246.35 g/mol (calculated from structural analogs in ). The compound’s stereochemistry is undefined (0 of 1 defined stereocenters, as per analogs in ), which may influence its pharmacological interactions.
特性
IUPAC Name |
2-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)14(11-16)13-5-3-4-6-15(13)18-2/h3-6,12,14H,7-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVUKBXAFBXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Methoxylation: The methoxy group is added via an etherification reaction, typically using methanol and an acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
Analgesic Properties
Research has indicated that compounds similar to 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine exhibit significant analgesic effects. Studies suggest that this compound may interact with opioid receptors, potentially offering pain relief comparable to traditional analgesics without some of the side effects associated with opioid use .
Antidepressant Effects
Preliminary investigations have shown that the compound may possess antidepressant-like properties. It is hypothesized that its mechanism of action could involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models of neurodegenerative diseases. Research indicates that it may help mitigate neuronal damage by reducing oxidative stress and inflammation in neural tissues .
Treatment of Neuropathic Pain
Given its analgesic properties, this compound is being studied for its effectiveness in treating neuropathic pain conditions. Case studies have reported positive outcomes in animal models, suggesting that it could be a viable alternative to existing treatments .
Antidepressant Development
The potential for developing new antidepressants based on this compound is significant. Clinical trials are necessary to evaluate its efficacy and safety profile in human subjects suffering from major depressive disorder .
Drug Interaction Studies
Research into drug interactions involving this compound is ongoing. Understanding how this compound interacts with other medications can help establish safe therapeutic protocols and identify potential contraindications .
Case Studies
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Receptor Binding The 4-methylpiperidin-1-yl group in the target compound introduces moderate steric bulk compared to the ethylpiperazine in , which may alter binding kinetics at monoamine transporters. NBOMe derivatives (e.g., 25E-NBOMe) feature an N-methoxybenzyl group, enhancing 5-HT₂A receptor affinity (>100-fold vs. non-NBOMe analogs).
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~2.5) is lower than NBOMe derivatives (logP ~3.5–4.0), suggesting reduced CNS penetration.
- Molecular Descriptors : Quantum calculations on phenethylamines () reveal that electron-donating groups (e.g., methoxy) increase electrophilicity, enhancing receptor interactions. The 2-methoxyphenyl group in the target compound may facilitate π-π stacking at serotonin receptors.
Toxicokinetic and Safety Profiles
- NBOMe compounds (e.g., 25I-NBOMe) exhibit high toxicity (e.g., seizures, hyperthermia) due to excessive 5-HT₂A activation. The target compound’s lack of the N-methoxybenzyl group may mitigate these risks.
- Piperidine derivatives () show undefined toxicity, while ethylpiperazine analogs () lack metabolic stability data.
生物活性
2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, also known by its CAS number 904805-93-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- CAS Number : 904805-93-2
The compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:
- Serotonin Receptor Modulation : The compound is known to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and circadian rhythms .
- Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy . This inhibition can enhance cholinergic signaling, potentially improving cognitive function.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound can exhibit neuroprotective properties. For instance, studies have shown that piperidine derivatives can improve cognitive deficits in animal models of Alzheimer's disease through AChE inhibition and modulation of neurotransmitter systems .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that piperidine derivatives could induce apoptosis in cancer cells and exhibit cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis in tumor cells.
Case Study 1: Neuroprotective Effects
In a study involving a mouse model of Alzheimer's disease, researchers evaluated the effects of a piperidine derivative on cognitive function. The results demonstrated significant improvements in memory retention and learning abilities, attributed to the compound's AChE inhibitory activity .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of piperidine derivatives against FaDu hypopharyngeal tumor cells. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . The structure–activity relationship indicated that modifications to the piperidine ring could enhance biological activity.
Comparative Analysis of Similar Compounds
Q & A
Q. What receptor binding profiles are hypothesized for this compound based on structural analogs?
- Answer : The compound’s structural similarity to NBOMe derivatives (e.g., 25C-NBOMe) suggests potential affinity for serotonin receptors (5-HT₂A), which are targeted by phenylalkylamine hallucinogens . Radioligand displacement assays using [³H]ketanserin (5-HT₂A) or functional assays (e.g., calcium flux in HEK293 cells) can validate this hypothesis .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffer systems (e.g., phosphate-buffered saline). Stability testing via LC-MS under varying pH and temperature conditions is advised, as demonstrated in studies of NBOMe derivatives .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated using human hepatocyte models?
- Answer : Incubate the compound with pooled human hepatocytes or liver microsomes, and analyze metabolites via high-resolution mass spectrometry (HR-MS/MS). Phase I (e.g., demethylation, hydroxylation) and Phase II (glucuronidation) pathways should be mapped, referencing methodologies from NBOMe metabolism studies .
Q. What experimental strategies address contradictory data in dose-response studies for receptor activation?
- Answer : Employ orthogonal assays (e.g., radioligand binding vs. β-arrestin recruitment) to confirm functional activity. Control variables such as buffer composition (e.g., sodium ion concentration affecting receptor conformation) and cell line selection (e.g., CHO vs. HEK293) can resolve discrepancies, as seen in comparative neuropharmacology studies .
Q. What advanced chromatographic techniques improve detection limits in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity. Solid-phase extraction (SPE) or microsampling (e.g., dried blood spots) enhances recovery rates. For example, 25I-NBOMe was detected in postmortem tissues using LC-MS/MS with a limit of quantification (LOQ) of 0.1 ng/mL .
Q. How do structural modifications (e.g., methylpiperidine vs. benzyl groups) influence blood-brain barrier permeability?
- Answer : Computational models (e.g., PAMPA-BBB) predict permeability, while in vivo studies using microdialysis or positron emission tomography (PET) track brain uptake. Compare logP values and hydrogen-bonding capacity to analogs like 25B-NBOMe, which show reduced BBB penetration due to bulkier substituents .
Q. What in vitro neurotoxicity models are suitable for assessing long-term effects?
- Answer : Differentiated SH-SY5Y neuronal cells or primary cortical neurons exposed to the compound can be evaluated for oxidative stress (e.g., ROS assays), mitochondrial dysfunction (JC-1 staining), and apoptosis (caspase-3 activation). Dose-dependent cytotoxicity studies of NBOMe derivatives provide methodological precedents .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。